molecular formula C20H22N2O3S B2618578 3-(2-ethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 946216-25-7

3-(2-ethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No. B2618578
CAS RN: 946216-25-7
M. Wt: 370.47
InChI Key: ZLNREPOYLCCEAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3,5-oxadiazocine ring could potentially make the compound cyclic .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups would all influence its properties.

Scientific Research Applications

Synthesis and Structural Analysis

A series of novel compounds, including derivatives similar in complexity to the specified chemical, have been synthesized and characterized to understand their structural and functional properties. For instance, a study on the design, synthesis, and anticancer evaluation of certain thiazol-4-amine derivatives showed their potential activity against various human cancer cell lines, indicating a methodological approach to the synthesis of complex molecules for therapeutic purposes (Yakantham, Sreenivasulu, & Raju, 2019). Similarly, unexpected transformations of certain methanobenzoxadiazocines in DMSO solution highlight the dynamic behavior of these compounds under various conditions, which could be relevant for the manipulation and application of the specified chemical (Sedova, Krivopalov, & Shkurko, 2017).

Molecular Packing and Interactions

Understanding the molecular packing and interactions of such compounds is crucial for their application in scientific research. A study on the crystal and molecular structures of 1,3,4-oxadiazol-2(3H)-thiones provides insights into how substitutions at different positions affect their solid-state arrangement, which is essential for predicting and controlling their behavior in various applications (Khan, Ibrar, & Simpson, 2014).

Potential Therapeutic Applications

The research into the therapeutic applications of complex molecules, including those similar to the specified chemical, is of significant interest. For example, novel 1,3,4-oxadiazole-2-thione derivatives have been synthesized and evaluated for their anticancer activity, with some showing high activity across a broad spectrum of cancer cell lines, indicating their potential as lead compounds in cancer therapy (Aboraia, Abdel-Rahman, Mahfouz, & El-Gendy, 2006).

Antimicrobial Activities

The exploration of antimicrobial properties is another area where such compounds find application. New 1,2,4-triazole derivatives have been synthesized and screened for their antibacterial activity against various pathogens, including Salmonella typhi, showcasing the potential of these compounds in combating microbial infections (Salama, 2020).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide an accurate assessment .

properties

IUPAC Name

10-(2-ethoxyphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-4-24-16-10-6-5-9-15(16)22-19(26)21-14-12-20(22,2)25-18-13(14)8-7-11-17(18)23-3/h5-11,14H,4,12H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNREPOYLCCEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=S)NC3CC2(OC4=C3C=CC=C4OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-ethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

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